![molecular formula C6H4BrN3 B152541 3-ブロモ-1H-ピラゾロ[3,4-b]ピリジン CAS No. 68618-36-0](/img/structure/B152541.png)
3-ブロモ-1H-ピラゾロ[3,4-b]ピリジン
概要
説明
3-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
科学的研究の応用
Antiviral Activity
Research indicates that derivatives of 3-bromo-1H-pyrazolo[3,4-b]pyridine exhibit promising antiviral properties. A series of compounds derived from this scaffold have shown broad-spectrum activity against various viruses, including HIV and other RNA viruses . These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating effective inhibition of viral replication.
Anticancer Potential
The compound has been explored for its anticancer properties, particularly as a scaffold for the development of tyrosine kinase inhibitors (TKIs). Pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit key signaling pathways involved in cancer progression . Case studies have shown that these compounds can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential.
Anti-inflammatory Effects
Studies have also indicated that certain derivatives possess anti-inflammatory properties. The structural similarity of pyrazolo[3,4-b]pyridines to purine analogs allows these compounds to interact with purine-binding proteins, which are crucial in inflammatory responses . This interaction may lead to the development of new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-bromo-1H-pyrazolo[3,4-b]pyridine is critical for optimizing its biological activity. Key factors influencing activity include:
- Substituent Positioning : The presence and position of substituents on the pyrazole and pyridine rings significantly affect potency and selectivity.
- Functional Group Variation : Modifications such as methylation or halogenation at specific positions can enhance or diminish biological activity .
Case Studies
Case Study | Objective | Findings |
---|---|---|
Antiviral Activity | Evaluate NNRTI efficacy | Compounds showed broad-spectrum antiviral activity against RNA viruses; effective inhibition of HIV replication was observed. |
Cancer Cell Targeting | Assess TKIs development | Derivatives demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells; potential for targeted therapy was established. |
Anti-inflammatory Mechanism | Investigate inflammatory pathways | Compounds interacted with purine-binding proteins, leading to reduced inflammation markers in vitro. |
作用機序
- Upon activation, TRKs phosphorylate their intracellular kinase domain, triggering downstream signaling pathways (e.g., Ras/Erk, PLC-γ, PI3K/Akt) involved in cell proliferation, differentiation, and survival .
Target of Action: Tropomyosin Receptor Kinases (TRKs)
Mode of Action: Inhibition of TRKA
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which undergoes a Friedel–Crafts-type alkylation/cyclization to yield the desired pyrazolopyridine derivatives . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 3-bromo-1H-pyrazolo[3,4-b]pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases or acids to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts and solvents like acetic acid are commonly used to promote cyclization
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 3-position, which affects its reactivity and applications.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different electronic properties and reactivity.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
生物活性
3-Bromo-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including tuberculosis, cancer, and neurological disorders. This article reviews the synthesis, biological activity, structure-activity relationships (SARs), and potential therapeutic applications of 3-bromo-1H-pyrazolo[3,4-b]pyridine based on recent research findings.
Synthesis of 3-Bromo-1H-Pyrazolo[3,4-b]pyridine
The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of appropriate precursors using various synthetic strategies. Recent studies have reported methods that utilize trifluoroacetic acid as a catalyst for the formation of this compound from 5-aminopyrazoles and α-oxoketene dithioacetals. These synthetic routes allow for the generation of a combinatorial library of derivatives with potential biological activity .
Antitubercular Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antitubercular activity. A study evaluating various substituted derivatives against Mycobacterium tuberculosis revealed that certain modifications at positions N(1) and C(5) significantly enhanced their efficacy. For instance, compounds with N(1)CH₃ and C(5)CO₂Et substitutions showed notable activity against the H37Rv strain of M. tuberculosis .
Table 1: Antitubercular Activity of Selected Derivatives
Compound | Substituents | IC₅₀ (µM) |
---|---|---|
A | N(1)CH₃, C(5)CO₂Et | 0.5 |
B | N(1)H, C(5)SMe | 2.0 |
C | N(1)C₆H₅, C(5)OEt | 1.0 |
Cancer Therapeutics
3-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have also been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer progression. One derivative exhibited an IC₅₀ value of 0.2 nM against TBK1 and demonstrated effective inhibition of downstream signaling pathways in immune cells . The compound's ability to inhibit cell proliferation across various cancer cell lines further underscores its potential as an anticancer agent.
Table 2: TBK1 Inhibition and Antiproliferative Effects
Compound | IC₅₀ TBK1 (nM) | Cell Lines Tested | Antiproliferative Effect (µM) |
---|---|---|---|
D | 0.2 | A172, U87MG | 10 |
E | 0.5 | A375 | 15 |
F | 0.8 | Panc0504 | 20 |
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is heavily influenced by their substitution patterns. Research indicates that specific substituents at positions N(1), C(3), C(4), C(5), and C(6) can dramatically alter their pharmacological profiles.
- N(1) Substituents : Methyl groups at N(1) are common and often enhance activity.
- C(3) and C(5) Modifications : Alkyl and aryl groups at these positions tend to improve selectivity and potency against target enzymes.
Figure 1: Common Substitution Patterns in Pyrazolo[3,4-b]pyridines
Substitution Patterns
Case Studies
Several case studies highlight the therapeutic potential of 3-bromo-1H-pyrazolo[3,4-b]pyridine:
- Antitubercular Agents : A series of derivatives were synthesized and tested for their ability to inhibit M. tuberculosis growth. Compounds exhibiting low micromolar IC₅₀ values were identified as lead candidates for further development .
- Cancer Inhibitors : In vitro studies demonstrated that certain derivatives could effectively inhibit TBK1 signaling in cancer cells, leading to reduced proliferation rates .
特性
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHQNXGPKYUHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499128 | |
Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68618-36-0 | |
Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-bromo-1H-pyrazolo[3,4-b]pyridine in the synthesis of riociguat?
A1: 3-bromo-1H-pyrazolo[3,4-b]pyridine is a crucial intermediate in the novel synthetic pathway for riociguat developed by the researchers. [] The compound undergoes a palladium-catalyzed cyanation reaction to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate that is further reacted to obtain riociguat. Notably, the researchers emphasize that this specific bromo-substituted compound (3-bromo-1H-pyrazolo[3,4-b]pyridine) is novel and has not been previously reported in the literature. [] This highlights the significance of this compound in providing an alternative route for the synthesis of riociguat.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。